Methyltris(trimethylsiloxy)silane

Catalog No.
S563506
CAS No.
17928-28-8
M.F
C10H30O3Si4
M. Wt
310.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltris(trimethylsiloxy)silane

CAS Number

17928-28-8

Product Name

Methyltris(trimethylsiloxy)silane

IUPAC Name

trimethyl-[methyl-bis(trimethylsilyloxy)silyl]oxysilane

Molecular Formula

C10H30O3Si4

Molecular Weight

310.68 g/mol

InChI

InChI=1S/C10H30O3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H3

InChI Key

RGMZNZABJYWAEC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Materials Science:

  • Development of Novel Materials: M3T's unique properties, such as low viscosity, thermal stability, and water repellency, make it a promising candidate for the development of various materials. Research suggests its potential use in:
    • Polymer synthesis: M3T can be used as a crosslinking agent or chain extender in polymer synthesis, leading to materials with tailored properties for applications like coatings, adhesives, and elastomers [Source: "METHYLTRIS(TRIMETHYLSILOXY)SILANE | Gelest, Inc." ].
    • Nanocomposite materials: M3T can be incorporated into nanocomposite materials to improve their mechanical properties, thermal stability, and electrical conductivity [Source: "Synthesis and Characterization of Novel Poly(urethane-imide)/Clay Nanocomposites" by S. H. Lee et al. in Materials Science and Engineering: A, Vol. 412, No. 1-2 (2005), pp. 147-153].

Biomedical Applications:

  • Drug delivery: M3T's biocompatible and water-repellent nature makes it a potential candidate for drug delivery systems. Researchers are exploring its use in encapsulating and delivering hydrophobic drugs [Source: "Biocompatible and functionalizable nanocarriers based on amphiphilic trimethylsilylated poly(siloxane) block copolymers" by A. N. Zelikin et al. in Journal of Controlled Release, Vol. 164, No. 1 (2012), pp. 28-34].
  • Biomedical devices: M3T's lubricating properties and biocompatibility are being explored for developing components in biomedical devices, potentially reducing friction and wear [Source: "METHYLTRIS(TRIMETHYLSILOXY)SILANE | Gelest, Inc." ].

Separation Science:

  • Chromatographic separations: M3T, due to its selective interaction with certain molecules, can be used as a stationary phase in chromatography for separating and purifying various compounds [Source: "Stationary phases for high-performance liquid chromatography based on trimethylsilylated silica" by M. A. Kruk et al. in Journal of Chromatography A, Vol. 661, No. 1-2 (1994), pp. 149-162].

Methyltris(trimethylsiloxy)silane is an organosilicon compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.6854 g/mol. This compound is characterized by its clear, colorless liquid form and is known for its unique structure, which consists of a silicon atom bonded to three trimethylsiloxy groups and one methyl group. The IUPAC name reflects its complex siloxane framework, which contributes to its various chemical properties and applications .

There is no known specific mechanism of action for Methyltris(trimethylsiloxy)silane as it's not widely studied in biological systems. Its primary function is likely related to its role as a research chemical.

  • Flammability: Methyltris(trimethylsiloxy)silane is classified as a combustible liquid [].
  • Health Hazards: Detailed information on toxicity is not available. However, as with most organosilicon compounds, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE) when handling this compound [].

  • Hydrolysis: The Si-O bonds are susceptible to hydrolysis, particularly in acidic conditions, leading to the formation of silanol compounds. This reaction is crucial for applications in silicone polymer synthesis.
  • Condensation: Following hydrolysis, condensation reactions can occur, resulting in the formation of siloxane networks. These reactions are essential for creating silicone elastomers and resins.
  • Thermal Decomposition: Upon heating, this compound can decompose into smaller siloxanes and other products, which may be relevant in high-temperature applications or processes .

The synthesis of methyltris(trimethylsiloxy)silane typically involves the following methods:

  • Reaction of Trichlorosilane: A common method involves reacting trichlorosilane with trimethylsiloxy groups under controlled conditions to yield the desired silane compound. This method allows for high yields and purity .
  • Hydrosilylation: Another approach includes hydrosilylation reactions where alkenes react with silanes in the presence of catalysts to form siloxanes with specific functionalities .
  • Solvent-Free Conditions: Recent advancements have led to synthesis methods that do not require solvents, enhancing environmental sustainability and reducing costs associated with solvent disposal .

Methyltris(trimethylsiloxy)silane finds a variety of applications across different industries:

  • Silicone Production: It serves as a precursor in the production of silicone polymers and resins, which are widely used in sealants, adhesives, and coatings due to their durability and thermal stability.
  • Surface Treatment: The compound is utilized as a surface modifier to enhance hydrophobic properties on various substrates, including textiles and metals.
  • Cosmetics: In cosmetic formulations, it acts as an emollient and conditioning agent, contributing to the smooth application and feel of products .

Interaction studies involving methyltris(trimethylsiloxy)silane primarily focus on its reactivity with other substances:

  • With Water: The compound's low solubility in water (less than 1 mg/mL) indicates minimal interaction under aqueous conditions but highlights its potential use in water-repellent formulations .
  • With Acids: Hydrolysis studies reveal that acidic environments significantly impact its stability and reactivity, leading to the formation of silanol groups that can further react with other silanes or siloxanes.

Methyltris(trimethylsiloxy)silane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
TrimethylsiloxysilicateC₈H₂₄O₄Si₃Used primarily in coatings; less branched than methyltris
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure; used in lubricants
DimethyldichlorosilaneC₂H₆Cl₂OSiReactive chlorosilane; used for silicone synthesis

Methyltris(trimethylsiloxy)silane stands out due to its branched structure that provides enhanced flexibility and lower viscosity compared to linear siloxanes. This characteristic makes it particularly valuable in applications requiring smooth application and consistent performance under varying conditions .

Classical Synthesis Pathways

Disiloxane-Based Reaction Mechanisms

The foundational synthesis of methyltris(trimethylsiloxy)silane involves reactions between hexamethyldisiloxane and methyltrimethoxysilane in the presence of acid catalysts. This method leverages the reactivity of silanol intermediates formed during hydrolysis. For instance, hexamethyldisiloxane reacts with methyltrimethoxysilane under acidic conditions to yield the target compound via siloxane bond formation [3] [5]. The mechanism proceeds through nucleophilic attack of the methoxy group on the silicon center, followed by condensation with silanol species. Early studies demonstrated that stoichiometric imbalances or inadequate temperature control often led to by-products such as 1,1,1,3,5,5,5-heptamethyl-3-ethoxytrisiloxane, necessitating rigorous purification [3].

Trialkoxysilane Precursor Approaches

Trialkoxysilanes, particularly methyltrimethoxysilane, serve as pivotal precursors due to their ability to undergo controlled hydrolysis. In a representative protocol, methyltrimethoxysilane is combined with hexamethyldisiloxane and methanol, followed by the addition of trifluoromethanesulfonic acid to initiate condensation [3]. This approach capitalizes on the alkoxysilane’s reactivity, where methoxy groups are sequentially replaced by trimethylsiloxy units. However, incomplete conversion often necessitates post-reaction treatments, such as washing with aqueous sodium bicarbonate, to remove residual acids and by-products [3].

Acid-Catalyzed Co-hydrolysis Processes

Co-hydrolysis of trialkoxysilanes and disiloxanes in acidic media has emerged as a robust method for producing high-purity methyltris(trimethylsiloxy)silane. A critical innovation involves pre-mixing hexamethyldisiloxane, methanol, and an acid catalyst before introducing methyltrimethoxysilane [5]. This sequential addition minimizes side reactions, such as the formation of pentasiloxanes, by ensuring uniform distribution of reactive intermediates. For example, sulfuric acid catalyzes the co-hydrolysis at 5–25°C, achieving yields exceeding 88% after distillation [3] [5]. The process’s efficiency hinges on maintaining a molar ratio of disiloxane to trialkoxysilane near 3:1, which suppresses oligomerization [5].

Advanced Synthesis Techniques

Controlled Reaction Parameters and Yield Optimization

Modern protocols emphasize precise control over temperature, catalyst concentration, and stoichiometry. For instance, maintaining the reaction mixture below 10°C during acid addition reduces exothermic side reactions, while increasing trifluoromethanesulfonic acid concentrations to 0.05 mol% accelerates condensation kinetics [3]. Yield optimization further relies on post-reaction neutralization and fractional distillation, with purity levels reaching 99.6% in industrial settings [3].

Preformation of Liquid Mixtures Methodology

Pre-mixing disiloxane and alcohol prior to acid catalyst introduction enhances reaction homogeneity. This method, detailed in EP1481979A1, prevents localized over-acidification, which can degrade sensitive intermediates [5]. For example, combining hexamethyldisiloxane with methanol at 5–10°C before adding trifluoromethanesulfonic acid ensures consistent proton availability, reducing by-product formation by 15–20% compared to traditional methods [5].

Sequential Addition Protocols

Sequential reagent addition, particularly in multi-step diorganosilylation reactions, improves selectivity. A patented approach involves first synthesizing an SiH-functional organosilicon compound via platinum-catalyzed hydrosilylation, followed by diorganosilylation with HR₁₂Si-O-SiR₁₂H in acidic aqueous alcohol [2]. This two-stage process converts residual alkoxy groups to diorganosilyl moieties, achieving near-quantitative functionalization [2].

Industrial-Scale Synthesis Considerations

Scalability Factors

Scaling methyltris(trimethylsiloxy)silane production requires addressing heat dissipation and mixing efficiency. Continuous flow reactors have been adopted to manage exothermic reactions, with inline cooling systems maintaining temperatures below 25°C during acid addition [3]. Large-scale batches (e.g., 1,000-liter reactors) achieve consistent yields of 88–92% by optimizing搅拌 rates and reagent feed rates [3] [5].

Economic Efficiency Analysis

Economic viability hinges on raw material utilization and waste reduction. Traditional methods consuming excess hexamethyldisiloxane (11.7 mol per mole of product) have been supplanted by stoichiometrically balanced processes, reducing disiloxane usage by 30% [3]. Solvent recovery systems, such as distillation columns for methanol reuse, further lower production costs by 12–15% [5].

Process Engineering Innovations

Recent patents disclose innovations like in-line FTIR monitoring for real-time reaction tracking and automated pH adjustment systems to maintain optimal acidity [5]. Additionally, hydrophobic modified activated carbon filters (e.g., APTMS-functionalized carbon) are employed to adsorb volatile siloxanes from waste streams, enhancing environmental compliance [6].

Physical Description

Methyltris(trimethylsiloxy)silane is a clear colorless liquid. (NTP, 1992)

Boiling Point

381 °F at 760 mm Hg (NTP, 1992)

Flash Point

187 °F (NTP, 1992)

Density

0.8536 at 68 °F (NTP, 1992)

Melting Point

-105 °F (NTP, 1992)

UNII

S73ZQI0GXM

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 91 companies with hazard statement code(s):;
H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17928-28-8

Wikipedia

Methyl trimethicone

General Manufacturing Information

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]-: ACTIVE

Dates

Modify: 2023-08-15

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